(Z)-5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene)thiazolidine-2,4-dione
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Overview
Description
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is a labeled analogue of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione. This compound is a thiazolidinedione analogue and is primarily used as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and wound healing promoter .
Preparation Methods
The synthesis of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidinedione core, followed by the introduction of the bromo and cyclohexylethoxy substituents. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is used in biological studies to investigate the role of 15-hydroxyprostaglandin dehydrogenase in various physiological processes.
Medicine: It is explored for its potential therapeutic effects in wound healing and inflammation.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the degradation of prostaglandins, which are lipid compounds that play a role in inflammation and wound healing. By inhibiting 15-PGDH, the compound increases the levels of prostaglandins, thereby promoting wound healing and reducing inflammation .
Comparison with Similar Compounds
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is unique due to its specific structure and labeled analogue properties. Similar compounds include:
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione: The non-labeled version of the compound.
Properties
Molecular Formula |
C18H20BrNO3S |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11- |
InChI Key |
NNJXJDRXWLCJSS-WJDWOHSUSA-N |
Isomeric SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)S3)Br |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br |
Origin of Product |
United States |
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